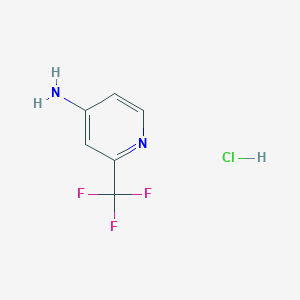
4-Amino-2-(trifluorométhyl)pyridine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-(trifluoromethyl)pyridine HCl is a chemical compound with the molecular formula C6H5F3N2·HCl. It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position and a trifluoromethyl group at the 2-position. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Applications De Recherche Scientifique
4-Amino-2-(trifluoromethyl)pyridine HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is involved in the development of biologically active molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
Target of Action
4-Amino-2-(trifluoromethyl)pyridine HCl is a pyridine derivative with an amine and a trifluoromethyl group substituted on its pyridine core . It is involved in many syntheses of active pharmaceutical ingredients (APIs), such as naporafenib, a RAF inhibitor used in the treatment of RAF-driven cancers .
Mode of Action
The compound interacts with its targets through its amine and trifluoromethyl groups. It can undergo a Chichibabin reaction to introduce an additional amine group in the para-position . The resulting product is employed in the synthesis of oral checkpoint kinase inhibitor for immunotherapy .
Biochemical Pathways
The compound affects the RAF pathway, which is crucial in cell division and differentiation . By inhibiting RAF, it can potentially halt the proliferation of cancer cells .
Result of Action
The primary result of the compound’s action is the inhibition of RAF, leading to the potential halt of cancer cell proliferation . This makes it a valuable compound in the synthesis of drugs for RAF-driven cancers .
Analyse Biochimique
Biochemical Properties
It is known that this compound can undergo a Chichibabin reaction to introduce an additional amine group in the para-position . The resulting product is employed in the synthesis of oral checkpoint kinase inhibitor for immunotherapy .
Cellular Effects
It is known that molecules with a -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Molecular Mechanism
It is known that this compound can be used for synthesizing pyridine-based ligands to stabilize hypervalent iodine, which is applied in a wide range of synthetic transformations .
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 58-62°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Amino-2-(trifluoromethyl)pyridine HCl can be synthesized through several methods. One common method involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with acetamidine hydrochloride in the presence of sodium hydroxide and dimethyl sulfoxide. The reaction is typically carried out at elevated temperatures, around 130°C, for 24 hours .
Industrial Production Methods
In industrial settings, the synthesis of 4-Amino-2-(trifluoromethyl)pyridine HCl may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-(trifluoromethyl)pyridine HCl undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Chichibabin Reaction: This reaction introduces an additional amine group in the para-position.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution: Products include various substituted pyridines.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-2-chloropyridine
- 4-Aminopyridine
- 2-Amino-4-(trifluoromethyl)pyridine
Uniqueness
4-Amino-2-(trifluoromethyl)pyridine HCl is unique due to the presence of both an amino group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various chemical syntheses and pharmaceutical applications .
Propriétés
IUPAC Name |
2-(trifluoromethyl)pyridin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2.ClH/c7-6(8,9)5-3-4(10)1-2-11-5;/h1-3H,(H2,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSBFRKGUWTUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
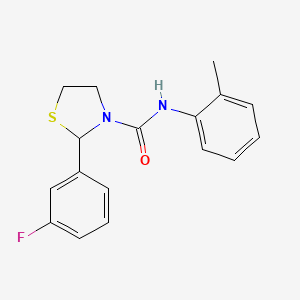
![4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2506967.png)
![1-[2-(1,2-benzoxazol-3-yl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2506969.png)
![6-(4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2506970.png)
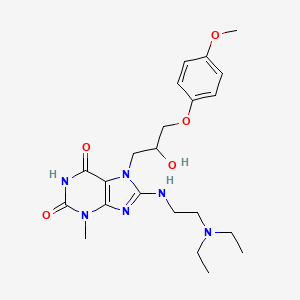
![[(2-Ethylhexyl)oxy]benzene](/img/structure/B2506975.png)

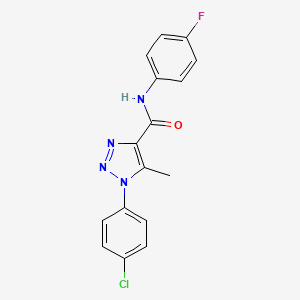
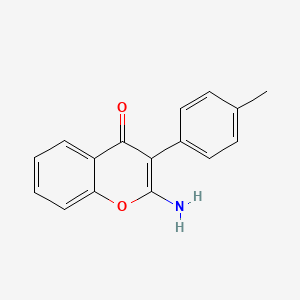

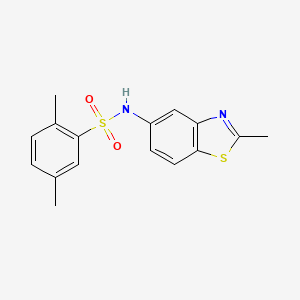


![methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2506985.png)
